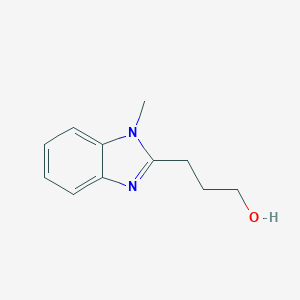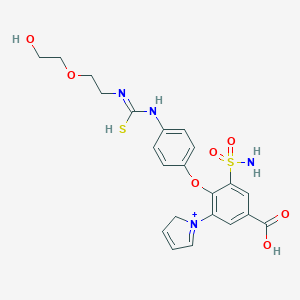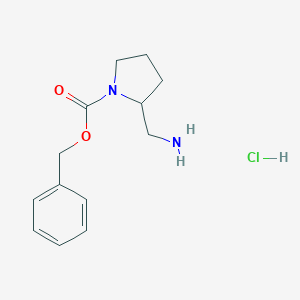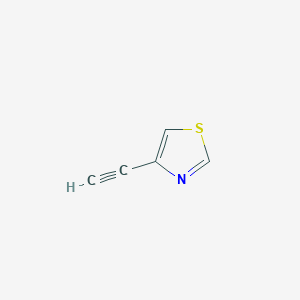
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1-methylimidazole with compounds like epichlorohydrin, leading to intermediates such as 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, which can further react with phosphines to produce various complexes (Aydemir et al., 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives and their complexes can be elucidated through techniques like X-ray crystallography, NMR, IR spectroscopy, and elemental analysis. For example, the structure of certain ionic compounds has been determined by X-ray single crystal diffraction studies, revealing detailed insights into their molecular geometry and bonding patterns (Aydemir et al., 2014).
Chemical Reactions and Properties
Benzimidazole derivatives participate in a variety of chemical reactions, forming complexes with metals such as Ru(II) and exhibiting catalytic activities, such as in the transfer hydrogenation of ketones, demonstrating their versatility and reactivity (Aydemir et al., 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystallinity, can significantly affect their chemical behavior and applications. These properties are typically characterized through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with different reagents, and photophysical properties, are crucial for understanding the behavior of benzimidazole derivatives. For instance, the electronic structure, including HOMO-LUMO interactions, can be investigated through DFT calculations to predict reactivity and stability (El Foujji et al., 2021).
科学的研究の応用
DNA Interaction and Cellular Applications
Benzimidazole derivatives, such as Hoechst 33258, are renowned for their ability to bind to the minor groove of double-stranded DNA, exhibiting specificity for AT-rich sequences. These compounds are utilized extensively in cellular biology for DNA staining, enabling chromosome and nuclear visualization in plant cells. Their properties also contribute to their use in radioprotection and as topoisomerase inhibitors, underscoring their potential as starting points for rational drug design and for investigating DNA-binding mechanisms (Issar & Kakkar, 2013).
Chemical Variability and Biological Activity
The chemical diversity of benzimidazole and its analogs, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, underpins a broad spectrum of biological and electrochemical activities. Reviews of these compounds highlight their applications across different branches of chemistry, including their roles in forming complex compounds with notable spectroscopic, structural, and magnetic properties. This variability suggests untapped potential for investigating unknown analogs, including potentially those related to 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol (Boča, Jameson, & Linert, 2011).
Pharmacological Significance
Benzimidazole derivatives exhibit a wide array of pharmacological activities, making them crucial in medicinal chemistry. They are components of many therapeutic agents with antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties. The Mannich reaction is highlighted as a key synthetic route for producing N-methyl derivatives of benzimidazole, indicating the chemical flexibility and therapeutic importance of this scaffold (Vasuki et al., 2021).
Antifungal and Anthelmintic Applications
Benzimidazole fungicides act as specific inhibitors of microtubule assembly by binding to tubulin, a critical protein for cell division. This mechanism is exploited in agriculture and veterinary medicine, and for experimental cancer chemotherapy. The role of benzimidazoles in fungal cell biology research further underscores their utility in studying microtubule function and organization, contributing to our understanding of cell division and signaling pathways (Davidse, 1986).
作用機序
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers . The exact biological targets and their roles are yet to be determined.
Mode of Action
Like other benzimidazole derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways, but the specific pathways for this compound need further investigation .
特性
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWBBQMDHDFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404550 | |
| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116040-91-6 | |
| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)











